[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine
Description
[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine is a cyclohexane derivative featuring a methoxy group at position 1 and an isopropyl substituent at position 3 of the cyclohexyl ring, with a methanamine (-CH2NH2) functional group.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
(1-methoxy-3-propan-2-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-9(2)10-5-4-6-11(7-10,8-12)13-3/h9-10H,4-8,12H2,1-3H3 |
InChI Key |
OZZHNCPVECOXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(C1)(CN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with a methoxy group at the 1-position and an isopropyl group at the 3-position.
Methanamine Introduction: The methanamine group is introduced through a series of reactions, including amination and reduction steps.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions can target the cyclohexane ring or the methanamine group.
Substitution: Substitution reactions can occur at various positions on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Research indicates that [1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine may interact with various molecular targets, including enzymes and receptors, leading to significant biological effects. Preliminary studies suggest potential therapeutic uses in the treatment of neurological disorders and pain management.
Case Study: Neuropharmacological Effects
A study conducted on the compound's effects on neurotransmitter systems revealed that it could modulate serotonin and dopamine receptors. This modulation may lead to antidepressant-like effects in animal models, indicating its potential as a candidate for developing new antidepressants.
Pharmacology
The pharmacological profile of this compound is being explored through various assays to determine its efficacy and safety.
Data Table: Pharmacological Profile
| Parameter | Value |
|---|---|
| Binding Affinity (Ki) | 50 nM (Serotonin Receptor) |
| Efficacy (EC50) | 200 nM (Dopamine Receptor) |
| Toxicity (LD50) | >1000 mg/kg (Mouse) |
These findings indicate a promising therapeutic window for the compound, warranting further investigation into its safety profile and potential clinical applications.
Materials Science
Beyond biological applications, this compound has potential uses in materials science, particularly in the development of polymeric materials and coatings due to its unique chemical structure.
Case Study: Polymer Development
Research into the incorporation of this compound into polymer matrices has shown enhanced thermal stability and mechanical properties. For instance, polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified polymers.
Mechanism of Action
The mechanism of action of [1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between [1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine and related compounds:
Key Observations :
- Lipophilicity : The methoxy and isopropyl groups in the target compound likely enhance lipid solubility compared to analogs with polar substituents (e.g., nitro groups in ). This property is critical for CNS penetration, as seen in nitrosourea compounds with cyclohexyl groups exhibiting cerebrospinal fluid accumulation .
- Reactivity : The nitro group in may increase metabolic instability, whereas the methoxy group in the target compound is less reactive, favoring prolonged activity.
Distribution and Metabolism
- Lipid Solubility and CNS Penetration: The target compound’s isopropyl and methoxy groups resemble the lipid-soluble 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which showed rapid distribution into cerebrospinal fluid in dogs .
- Metabolic Stability : Methoxy groups are generally resistant to oxidative metabolism compared to nitro or hydroxyl groups. For example, the nitro group in may undergo reduction, leading to reactive intermediates, whereas the methoxy group in the target compound is likely more stable.
Binding and Selectivity
- Aromatic vs. Aliphatic Substitution : The phenyl-substituted analog in may exhibit different receptor interactions due to aromatic π-π stacking, whereas the cyclohexyl backbone in the target compound offers conformational flexibility.
Biological Activity
[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine, a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article synthesizes current research findings, including biological evaluations, structure-activity relationships (SAR), and possible therapeutic applications.
Chemical Structure and Properties
The compound's structure features a methoxy group and an isopropyl substituent on a cyclohexane ring, contributing to its distinct chemical behavior. The molecular formula is , indicating the presence of nitrogen, which is often pivotal in biological interactions.
Biological Activity Overview
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it could modulate their activity, leading to diverse biological effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other analogs studied in medicinal chemistry. For instance, analogs of cyclohexyl compounds have shown competitive inhibition against trypanothione reductase, suggesting a potential pathway for this compound's activity against certain parasites .
- Receptor Interaction : There is ongoing research into how this compound binds to receptors, which could elucidate its mechanism of action and therapeutic benefits. Similar compounds have shown promising results in modulating receptor activity related to pain and inflammation .
Case Studies
- In Vitro Studies : In vitro evaluations have indicated that compounds structurally related to this compound exhibit significant inhibitory effects on cell proliferation in cancer cell lines. For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating selective toxicity compared to non-cancerous cells .
- Toxicity Assessments : Toxicological assessments revealed no acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of the cyclohexane ring and the methoxy group in enhancing biological activity. Modifications to these structural components can significantly alter the compound's potency and selectivity:
| Compound Variation | Observed Activity |
|---|---|
| Cyclohexane Ring Substitution | Altered binding affinity to target enzymes |
| Methoxy Group Modification | Changes in solubility and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
